molecular formula C22H27N3O4 B2604938 1-(furan-2-carbonyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine CAS No. 2034522-48-8

1-(furan-2-carbonyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine

Cat. No.: B2604938
CAS No.: 2034522-48-8
M. Wt: 397.475
InChI Key: CBQZWBGJUPWPOT-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine is a synthetic organic compound designed for research and development applications. It features a piperazine core that is di-substituted with a furan-2-carbonyl group and a benzoyl moiety which itself is substituted with a 4-methoxypiperidine group. The piperazine scaffold is extensively employed in the construction of bioactive molecules . Piperazine derivatives are found in compounds across numerous therapeutic areas and are frequently investigated for their potential biological activities, which can include antibacterial, antimalarial, and antipsychotic properties . As a building block, this compound serves as a valuable intermediate for medicinal chemists in the synthesis and exploration of novel pharmacologically active molecules. The presence of the furan ring and the methoxypiperidine group makes it a structurally interesting candidate for structure-activity relationship (SAR) studies. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-[4-(4-methoxypiperidin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-19-8-10-23(11-9-19)18-6-4-17(5-7-18)21(26)24-12-14-25(15-13-24)22(27)20-3-2-16-29-20/h2-7,16,19H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQZWBGJUPWPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan-2-Carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under acidic conditions.

    Synthesis of the Methoxypiperidine Intermediate: This involves the reaction of piperidine with methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the furan-2-carbonyl intermediate with the methoxypiperidine intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(Furan-2-carbonyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine exhibit significant biological activities, particularly against various cancer cell lines:

  • Mechanistic Studies : Investigations have focused on its ability to induce apoptosis in lung carcinoma cells (A549) through specific signaling pathways .
  • Chalcone Derivatives : The compound's structure allows for the development of novel chalcone derivatives that may improve therapeutic efficacy against cancer .

Anti-inflammatory Properties

Studies have demonstrated that derivatives from furan-based compounds possess anti-inflammatory activities. For instance, some synthesized derivatives showed pronounced effects in reducing inflammation in animal models . This suggests potential for developing anti-inflammatory medications.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Study on Lung Cancer Treatment : A series of experiments demonstrated that derivatives of this compound could effectively inhibit cell proliferation in lung cancer models, indicating its potential as an anticancer agent .
  • Thiosemicarbazone Derivatives : Research on related compounds has shown that thiosemicarbazone derivatives derived from furan-2-carbaldehyde exhibit notable biological activities, suggesting a similar pathway for the furan-based piperazine derivative .
  • Metal Complex Interactions : Investigations into metal complexes with furan derivatives revealed enhanced biological activity, providing insights into potential applications in coordination chemistry and drug design .

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Key structural analogs from the evidence include:

Compound Name/Structure Substituents on Piperazine Molecular Weight (g/mol) Biological Activity/Application Key Findings/Data
Target Compound Furan-2-carbonyl, 4-(4-methoxypiperidin-1-yl)benzoyl ~453.5 (C24H27N3O5)* Hypothetical CNS/Receptor Modulation Methoxy group enhances lipophilicity; furan may enable π-π interactions .
1-(Furan-2-carbonyl)-4-[(2-nitrophenyl)methyl]piperazine () Furan-2-carbonyl, 2-nitrobenzyl 315.33 (C16H17N3O4) Screening compound Used in assay libraries; nitro group introduces electron-withdrawing effects .
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines () Varied benzoyl (e.g., chloro, methoxy), 4-chlorobenzhydryl ~400–450 Cytotoxicity against cancer cells IC50 values: 0.5–10 µM across liver, breast, and colon cancer lines .
1-(3-Fluorobenzoyl)-4-benzylpiperazine derivatives () 3-Fluorobenzoyl, benzyl ~408.4 (C24H25FN2O2) Structural analog (unspecified activity) Fluorine enhances metabolic stability; benzyl group increases bulk .
4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one () Cyclopropanecarbonyl, fluorobenzyl-phthalazinone ~481.5 (C25H24FN5O3) PARP-1/2 inhibition (anticancer) IC50: 1–10 nM; oral bioavailability in xenograft models .
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine () 2-Methoxyphenyl, nitrobenzyl-piperidine ~440.5 (C24H30N4O3) Dopamine D2 receptor binding Ki: 2.1 nM (D2); high CNS penetration due to methoxy .

*Calculated based on formula.

Biological Activity

1-(Furan-2-carbonyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a piperazine core substituted with a furan-2-carbonyl group and a methoxypiperidine moiety. The molecular formula is C19H24N2O3C_{19}H_{24}N_{2}O_{3}, and its structure can be represented as follows:

Structure 1 Furan 2 carbonyl 4 4 4 methoxypiperidin 1 yl benzoyl piperazine\text{Structure }\text{1 Furan 2 carbonyl 4 4 4 methoxypiperidin 1 yl benzoyl piperazine}

Pharmacological Properties

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds containing piperazine and furan moieties have shown promising antibacterial properties. For instance, derivatives of piperazine are known for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : The presence of the piperazine ring is linked to antitumor effects in several studies. Similar compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects : The methoxypiperidine component suggests potential central nervous system activity. Piperazine derivatives have been studied for their anxiolytic and antidepressant effects, indicating that this compound may also influence neurotransmitter systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many piperazine derivatives act as enzyme inhibitors, targeting specific pathways involved in disease processes. For example, they may inhibit enzymes responsible for DNA replication in cancer cells or metabolic enzymes in bacteria .
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and influencing mood and anxiety responses .
  • Cell Membrane Disruption : Some studies suggest that similar compounds can disrupt bacterial cell membranes, leading to cell death. This mechanism is particularly relevant for antimicrobial activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of structurally related compounds against Staphylococcus aureus and Escherichia coli. The results showed that derivatives with furan and piperazine functionalities exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics like ciprofloxacin .

Case Study 2: Antitumor Activity

In vitro studies on piperazine derivatives indicated that they could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death rates .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
6-[4-(Thiazole-2-carbonyl)piperazin-1-yl]-2-methyl-N-(3-pyridyl)pyrimidin-4-aminesThiazole instead of furanAntimicrobial
N-(6-(4-(Pyrazinecarbonyl)piperazine)pyridin) benzamidePyrazine groupAntitumor
5-Fluoro-N-(4-piperidinyl)-pyrimidinamineFluorinated pyrimidineAntiviral

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis typically involves sequential acylation of the piperazine core. For example:

  • Step 1: React 4-(4-methoxypiperidin-1-yl)benzoic acid with piperazine using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) in dichloromethane (DCM) or dimethylformamide (DMF) .
  • Step 2: Introduce the furan-2-carbonyl moiety via nucleophilic acyl substitution, often with a furanoyl chloride derivative in the presence of a base (e.g., triethylamine) .
  • Purification: Flash chromatography or crystallization with solvents like diethyl ether (Et₂O) is commonly employed .

Advanced: How can structural modifications enhance this compound’s biological activity?

Answer:
Key strategies include:

  • Substituent Optimization: Fluorination of aromatic rings (e.g., 4-fluorophenyl) improves metabolic stability and receptor affinity, as seen in fluorobenzyl-piperazine derivatives .
  • Piperazine Ring Modifications: Introducing bulky groups (e.g., hydroxyethyl or sulfamoylphenyl) can modulate selectivity. For instance, β-cyclodextrin conjugation reduces toxicity but may require balancing with activity retention .
  • Conformational Analysis: Adjusting the coplanarity of the aryl ring relative to the piperazine nitrogen can influence agonist/antagonist activity at serotonin receptors (e.g., 5-HT1A) .

Basic: What analytical techniques validate the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and ring conformations. For example, aromatic protons appear at δ 7.0–7.4 ppm, while piperazine CH₂ groups resonate at δ 2.4–3.8 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ ion for C₂₄H₂₈N₃O₄: 422.2078).
  • Melting Point Analysis: Sharp melting points (e.g., 81–82°C for analogous compounds) indicate purity .

Advanced: How to resolve contradictions in cytotoxicity data across cell lines?

Answer:

  • Assay Standardization: Use consistent cell lines (e.g., MDA-MB-231 for breast cancer) and control for variables like passage number and culture conditions .
  • Mechanistic Profiling: Combine cytotoxicity assays (e.g., MTT) with apoptosis markers (caspase-3 activation) and cell cycle analysis (flow cytometry) to differentiate modes of action .
  • Solubility Adjustments: Beta-cyclodextrin inclusion complexes can improve solubility, reducing false negatives in hydrophobic compounds .

Basic: What are the primary biological targets of arylpiperazine derivatives?

Answer:

  • Serotonin Receptors (5-HT): High affinity for 5-HT1A receptors, implicated in anxiolytic and antidepressant effects .
  • Tyrosine Kinases: Fluorobenzyl-piperazine fragments inhibit kinase activity in cancer drug development .
  • Antimicrobial Targets: Piperazine carbothioamides show activity against bacterial efflux pumps .

Advanced: How does piperazine ring conformation impact receptor binding?

Answer:

  • Coplanar vs. Perpendicular Aryl Rings: Coplanar conformations stabilize π-π interactions with receptor aromatic residues (e.g., 5-HT1A), while perpendicular orientations may disrupt binding .
  • Molecular Dynamics (MD) Simulations: Predict stable conformations and docking poses using software like AutoDock Vina. For example, substituents at the 4-position of the benzoyl group optimize steric complementarity .

Basic: What safety precautions are critical during synthesis?

Answer:

  • Handling Chloroacetyl Derivatives: Use fume hoods and personal protective equipment (PPE) to avoid skin/eye irritation .
  • Waste Disposal: Neutralize acidic byproducts (e.g., TFA) before disposal and adhere to EPA guidelines for halogenated solvents .

Advanced: How to design SAR studies for optimizing pharmacokinetics?

Answer:

  • LogP Optimization: Introduce polar groups (e.g., hydroxyethyl) to reduce LogP values, enhancing aqueous solubility. For example, 4-(2-hydroxyethyl)piperazine derivatives show improved bioavailability .
  • Metabolic Stability: Replace labile esters with amides or incorporate fluorine atoms to block cytochrome P450 oxidation .

Basic: What solvents and reaction conditions are optimal for scale-up?

Answer:

  • Solvents: DCM or DMF for acylation reactions due to high solubility of intermediates .
  • Catalysts: Use HOAt/EDC for efficient coupling at room temperature, minimizing side reactions .
  • Scale-Up Tools: Continuous flow reactors improve yield and reduce waste in multi-step syntheses .

Advanced: Can computational methods predict this compound’s off-target effects?

Answer:

  • Pharmacophore Modeling: Tools like Schrödinger’s Phase identify potential off-targets (e.g., dopamine D2 receptors) based on piperazine’s structural motifs .
  • Machine Learning (ML): Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .

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